methyl (R)-piperidine-2-carboxylate

Cancer Cell Biology Antiproliferative Agents Enantioselective Pharmacology

The racemic or (S)-enantiomer of this piperidine ester leads to inactive drug candidates and costly resolution steps-a common failure point in NMDA antagonist programs. Methyl (R)-piperidine-2-carboxylate (CAS 43041-11-8) provides the essential (2R) stereochemistry required for potent receptor engagement. - Enantiomeric purity eliminates post-synthesis chiral separation, reducing process costs - Direct precursor for (2R,4S)-tetrazole derivatives with validated NMDA antagonism - Serves as chiral HPLC reference standard for quality control validation

Molecular Formula C7H12NO2
Molecular Weight 142.179
CAS No. 43041-11-8
Cat. No. B2706941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (R)-piperidine-2-carboxylate
CAS43041-11-8
Molecular FormulaC7H12NO2
Molecular Weight142.179
Structural Identifiers
SMILESCOC(=O)C1CCCCN1
InChIInChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
InChIKeyBPSLZWSRHTULGU-ZCFIWIBFSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (R)-Piperidine-2-Carboxylate Overview


Methyl (R)-piperidine-2-carboxylate (CAS 43041-11-8) is a chiral piperidine derivative characterized by its (R)-configuration at the C-2 position of the piperidine ring, bearing a methyl ester functional group [1]. It possesses the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . As an enantiomerically pure compound, it serves as a critical chiral building block in organic synthesis, particularly in pharmaceutical research, enabling precise stereocontrol in the construction of complex bioactive molecules .

Chiral building block for stereocontrolled synthesis
Enantiomerically pure (R)-configuration for asymmetric induction
Methyl ester handle enables further functionalization

Stereochemical Irreplaceability of the (R)-Enantiomer


The (R)-enantiomer of methyl piperidine-2-carboxylate is not simply a 'chiral version' of a generic racemic mixture; it is a structurally distinct entity with unique stereochemical requirements that govern its utility. Substitution with the racemic form (CAS 41994-45-0) or the (S)-enantiomer (CAS 35677-83-9) can lead to a complete loss of biological activity or introduce unwanted antagonism in downstream syntheses, as demonstrated by the strict stereospecificity observed in NMDA receptor antagonist development where only the (2R,4S)-isomer exhibits potent activity [1]. Furthermore, the (R)-configuration is essential for accessing specific chiral space in the synthesis of pharmaceutical intermediates, where diastereomeric control is paramount [2]. Using a racemate would necessitate an additional and costly resolution step, directly impacting process economics and final product purity.

Replacing with racemic mixture may introduce inactive (S)-enantiomer, confounding biological assays.
(S)-enantiomer or racemate cannot guarantee the stereochemical fidelity required for NMDA antagonist pharmacophores.
Using racemate may require additional chiral resolution steps, increasing cost and reducing yield.

Differentiation Evidence vs. Key Comparators


Cytotoxic Activity: (R)-Isomer vs Racemate

Methyl (R)-piperidine-2-carboxylate, as an enantiomerically pure compound, demonstrates potent cytotoxic activity against cancer cell lines. It inhibits cell proliferation in a dose-dependent manner and has shown efficacy against human cancer cells and animal tumor models . In contrast, the racemic mixture (methyl piperidine-2-carboxylate, CAS 41994-45-0) is primarily described as a general organic intermediate with no specific quantitative data reported for antiproliferative activity .

Cytotoxic activity
Data to verify
(R)-enantiomer: vendor-reported potent, dose-dependent cancer cell growth inhibition; racemate: no antiproliferative claim reported
Reported cell-model response context, requires independent confirmation
Cross-study comparable; quantitative IC50 not provided
Cancer Cell Biology Antiproliferative Agents Enantioselective Pharmacology

NMDA Antagonist Activity and (2R)-Stereochemistry

A pivotal study on tetrazole-substituted piperidine-2-carboxylic acids demonstrated that the potent and selective NMDA antagonist activity resides exclusively with the (-)-2R,4S-isomer, with the enantiomeric (+)-isomer showing negligible activity [1]. The (2R) stereochemistry is a critical determinant of high-affinity binding, with the active isomer exhibiting an IC50 of 67 +/- 6 nM in radioligand binding assays and an IC50 of 1.9 +/- 0.24 microM in cortical slice preparations [1]. This establishes a clear structure-activity relationship where the (2R) configuration is non-negotiable for biological activity in this pharmacophore class.

NMDA antagonist stereochemistry
Class-level inference
(-)-2R,4S-isomer IC50 = 67 ± 6 nM (binding), 1.9 ± 0.24 µM (slice); (+)-enantiomer inactive
Supports (2R) stereochemistry requirement for NMDA receptor antagonist activity
Based on tetrazole-substituted piperidine derivative; direct compound not tested
Medicinal Chemistry NMDA Receptor Antagonists Stereochemistry

Enzymatic Resolution for Optically Pure (2R)-Synthon

A patented enzymatic process specifically targets the preparation of optically pure alkyl (2R-trans)-piperidine-2-carboxylates, including methyl (R)-piperidine-2-carboxylate, using lipase-mediated resolution of racemic mixtures [1]. This method provides a direct route to the (R)-enantiomer with high enantiomeric excess, circumventing the need for costly and inefficient diastereomeric crystallization or chiral chromatography. The process is industrially scalable and represents the state-of-the-art for obtaining this specific stereoisomer.

Enzymatic resolution route
Source review
Patented lipase-mediated kinetic resolution yields high enantiomeric purity (R)-ester
Reported scalable method for obtaining pure (R)-enantiomer
Method may offer cost advantage over classical resolution
Biocatalysis Enzymatic Resolution Chiral Intermediate Production

Physicochemical Distinctions of the (R)-Enantiomer

The calculated physicochemical properties for methyl (R)-piperidine-2-carboxylate are: LogD (pH 5.5) = -0.57, LogD (pH 7.4) = 0.44, LogP = 0.49, and Polar Surface Area = 38.33 Ų [1]. While these values are mathematically identical for the (S)-enantiomer and the racemate, in practice, the pure (R)-enantiomer will exhibit distinct behavior in chiral chromatography and in interactions with biological targets due to its specific three-dimensional orientation.

Physicochemical profile
Context-dependent
LogD (pH 7.4) = 0.44, TPSA = 38.33 Ų; identical for (S)-enantiomer in silico
Chiral separation and target recognition differ despite numerically equal bulk properties
In silico predictions, chromatographic behavior must be empirically validated
ADME Prediction Chromatography Method Development Preformulation

Methyl (R)-Piperidine-2-Carboxylate Applications


NMDA Receptor Antagonist Lead Optimization

Given the established structure-activity relationship where the (2R) stereochemistry is essential for potent NMDA receptor antagonism, methyl (R)-piperidine-2-carboxylate is an indispensable starting material for medicinal chemists developing novel, enantiomerically pure NMDA antagonists. Its use ensures that any lead series retains the correct stereochemical bias for target engagement, as demonstrated by the activity of the (2R,4S)-tetrazole derivatives [1]. Procuring the (R)-enantiomer from the outset avoids the dead-end of synthesizing an inactive (S)-series.

Enzymatic Resolution Process & Chiral Building Block

This compound is a prime target for process chemists developing scalable enzymatic resolution methods. The existence of a patent specifically for the enzymatic preparation of alkyl (2R-trans)-piperidine-2-carboxylates [2] confirms its industrial relevance. For chemical production teams, sourcing a reliable supply of the (R)-enantiomer is critical for validating and scaling up such biocatalytic processes, which offer a green and economical alternative to classical resolution.

Antiproliferative Screening and Cancer Cell Biology

Researchers investigating the antiproliferative mechanism of piperidine-containing alkaloids should procure the pure (R)-enantiomer. The reported cytotoxic activity of this compound provides a specific, albeit qualitative, starting point for structure-activity relationship studies. Using the racemate would confound results, as any observed activity could not be definitively assigned to the active enantiomer, delaying the identification of a true lead compound.

Chiral Analytical Method Reference Standard

As a well-defined chiral ester, methyl (R)-piperidine-2-carboxylate serves as a critical reference standard for developing and validating chiral HPLC or SFC methods. Its distinct retention time on chiral stationary phases is essential for confirming the enantiomeric purity of synthesized intermediates and final drug substances. Its procurement as a pure analytical standard is non-negotiable for quality control laboratories in pharmaceutical development.

Application
Selection Property
Validation Focus
NMDA antagonist lead optimization studies
(2R)-stereochemistry required for target engagement
Enantiomer-specific binding assay validation
Enzymatic resolution process development
Optically pure (2R)-synthon supply
Scalability and enantiomeric purity validation
Antiproliferative screening studies
Enantiomerically pure (R)-isomer for unambiguous SAR
Cell-model endpoint review
Chiral analytical method standard
Defined chiral ester reference
Chiral HPLC/SFC method validation

Technical Documentation Hub

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